molecular formula C15H19Cl2FN4 B1402654 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride CAS No. 1361118-68-4

5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

Cat. No. B1402654
M. Wt: 345.2 g/mol
InChI Key: VQAIYVPIGLJOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride (5-FPP-4-PIPD) is a newly developed compound that has been gaining attention in the scientific research community due to its potential applications in the laboratory and in the field. 5-FPP-4-PIPD is a pyrimidine-based compound that is structurally similar to other compounds in its class, such as 5-fluoropyrimidine and 5-fluorouracil. It is an attractive compound due to its high solubility in water, which makes it suitable for use in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Preparation

  • The synthesis of a compound related to 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride, used as a key intermediate in the preparation of deoxycytidine kinase inhibitors, has been reported. This synthesis process offers an economical alternative in medicinal chemistry (Zhang et al., 2009).

Anticancer Potential

  • Novel derivatives of pyrimidine, structurally related to 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride, were synthesized and shown to have potent anticancer activities against various human cancer cell lines, indicating their potential as therapeutic agents in oncology (Vinayak et al., 2017).

Radiosensitizing Effects

  • Research has explored the radiosensitizing effects of phenylpyrimidine derivatives, closely related to 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride, on human lung cancer cells. These compounds were found to be effective in enhancing the impact of radiotherapy, suggesting their potential use in cancer treatment (Jung et al., 2019).

Antimicrobial Activity

  • A study reported the synthesis of compounds structurally similar to 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride and their evaluation for antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Merugu et al., 2010).

Quantum Chemical Studies

  • Quantum chemical studies have been conducted on pyrimidine derivatives, including those related to 5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride, to understand their adsorption and corrosion inhibition properties. This research is crucial for applications in materials science, particularly in corrosion prevention (Kaya et al., 2016).

properties

IUPAC Name

5-(3-fluorophenyl)-4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4.2ClH/c16-12-5-1-3-10(7-12)13-9-19-15(17)20-14(13)11-4-2-6-18-8-11;;/h1,3,5,7,9,11,18H,2,4,6,8H2,(H2,17,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAIYVPIGLJOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NC=C2C3=CC(=CC=C3)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 3
5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 4
5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 5
5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 6
5-(3-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

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